![molecular formula C20H40O B14321979 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane CAS No. 110089-95-7](/img/structure/B14321979.png)
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is an organic compound with the molecular formula C₂₀H₄₀O It is characterized by the presence of a hexadecane backbone with an ether linkage to a 2-methylprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane typically involves the reaction of hexadecanol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of hexadecanol reacts with the hydroxyl group of 2-methylprop-2-en-1-ol to form the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the etherification process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its hydrophobic nature.
Industry: Used in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Wirkmechanismus
The mechanism of action of 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane involves its interaction with hydrophobic environments. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ether linkage provides stability against hydrolysis, making it suitable for long-term applications in various fields.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Methylprop-2-EN-1-YL)oxy]benzoic acid
- 2-[(2-Methylprop-2-EN-1-YL)oxy]acetic acid
- Isophthalic acid, di(2-methylprop-2-EN-1-YL) ester
Comparison: 1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane is unique due to its long hydrophobic chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability.
Eigenschaften
CAS-Nummer |
110089-95-7 |
|---|---|
Molekularformel |
C20H40O |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enoxy)hexadecane |
InChI |
InChI=1S/C20H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(2)3/h2,4-19H2,1,3H3 |
InChI-Schlüssel |
STBQFQQTWVXMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
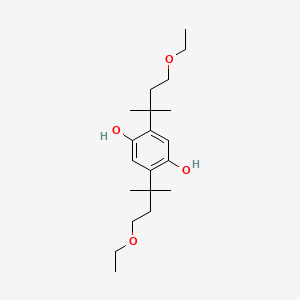
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
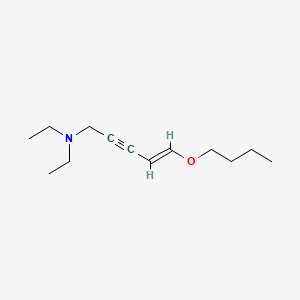
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)

![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
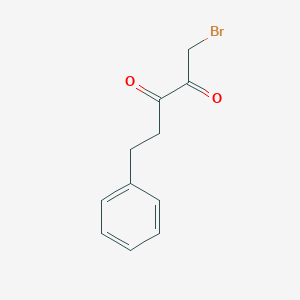
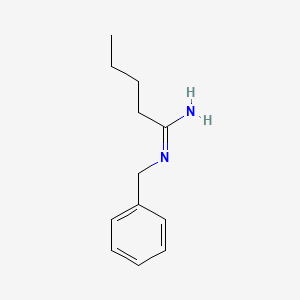
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
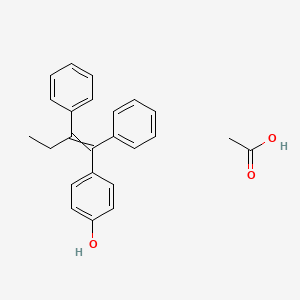
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
